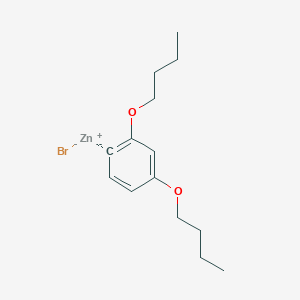
(2,4-Di-n-butyloxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-din-butyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of tetrahydrofuran as a solvent enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-din-butyloxyphenyl)zinc bromide typically involves the reaction of 2,4-din-butyloxybromobenzene with zinc powder in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2,4−din-butyloxybromobenzene+Zn→(2,4−din-butyloxyphenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of (2,4-din-butyloxyphenyl)zinc bromide is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Chemical Reactions Analysis
Types of Reactions
(2,4-din-butyloxyphenyl)zinc bromide undergoes several types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include halides, triflates, and other electrophiles.
Conditions: These reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. Catalysts like palladium or nickel are often used to facilitate the reactions.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the electrophile used.
Scientific Research Applications
(2,4-din-butyloxyphenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2,4-din-butyloxyphenyl)zinc bromide involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- (2,4-diiso-butyloxyphenyl)zinc bromide
- n-Butylzinc bromide
- Benzylzinc bromide
Uniqueness
(2,4-din-butyloxyphenyl)zinc bromide is unique due to the presence of the butyloxy groups, which enhance its reactivity and stability. This makes it particularly useful in reactions requiring high selectivity and efficiency.
Properties
Molecular Formula |
C14H21BrO2Zn |
|---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
bromozinc(1+);1,3-dibutoxybenzene-6-ide |
InChI |
InChI=1S/C14H21O2.BrH.Zn/c1-3-5-10-15-13-8-7-9-14(12-13)16-11-6-4-2;;/h7-8,12H,3-6,10-11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
YVJGEBFKZBHQKT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=CC(=[C-]C=C1)OCCCC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


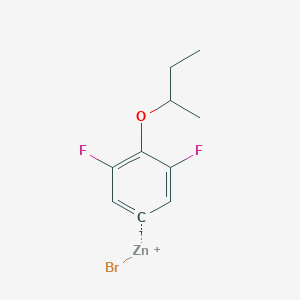
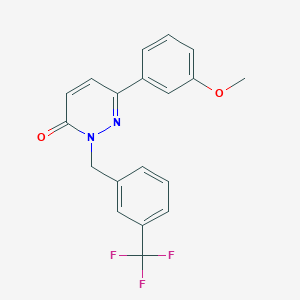
![N,N-Diethyl-2-[(2-Thienylcarbonyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide](/img/structure/B14881169.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B14881171.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14881172.png)
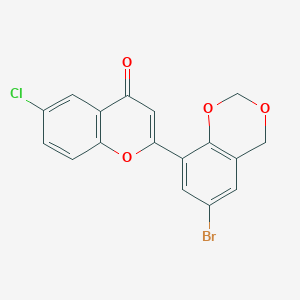
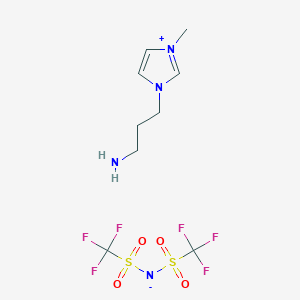

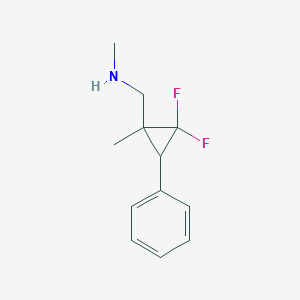

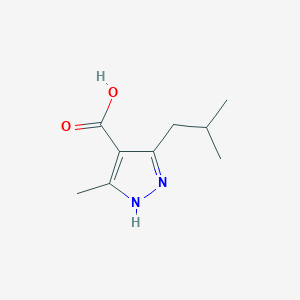
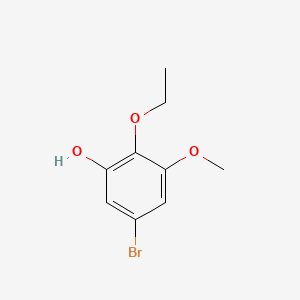
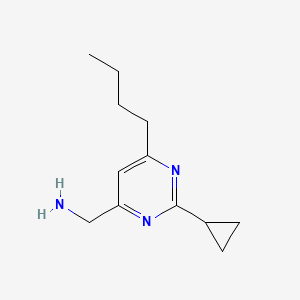
![1-(Hydroxymethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14881224.png)
